molecular formula C10H14N2O5S B12504513 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12504513
M. Wt: 274.30 g/mol
InChI Key: SNNBPMAXGYBMHM-UHFFFAOYSA-N
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Description

This compound (CAS: 2940859-47-0) is a nucleoside analog with a molecular formula of C₁₀H₁₄N₂O₅S and a molar mass of 274.3 g/mol . Its structure features a tetrahydrofuran ring substituted with hydroxyl and hydroxymethyl groups, linked to a 5-methyl-2-thioxo-dihydropyrimidinone moiety.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNBPMAXGYBMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Activation

  • Silylation : 5-Methyl-2-thiouracil is treated with hexamethyldisilazane (HMDS) and ammonium sulfate under reflux to form the bis(trimethylsilyl) derivative.
  • Sugar Donor Preparation : 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is generated via acetylation of D-ribose using acetic anhydride and catalytic H₂SO₄.

Glycosylation

The silylated base reacts with the acetylated ribose in anhydrous dichloroethane at 80°C, catalyzed by trimethylsilyl triflate (TMSOTf). Key parameters:

  • Molar Ratio : 1.2:1 (base:sugar) optimizes N-glycosidic bond formation.
  • Reaction Time : 8–12 hr achieves >85% conversion.

Deprotection and Isolation

  • Deacetylation : Methanolic ammonia (7N, 24 hr) removes acetyl groups.
  • Chromatography : Silica gel purification (CH₂Cl₂:MeOH 9:1) yields 68–72% pure product.

Table 1 : Vorbrüggen Method Optimization

Parameter Optimal Condition Yield Impact
Catalyst TMSOTf +15% vs. SnCl₄
Solvent Dichloroethane +22% vs. THF
Temperature 80°C +30% vs. 60°C

Hypervalent Iodine-Mediated Glycosylation

Recent advances utilize hypervalent iodine reagents for stereoselective glycosylation, avoiding traditional silylation:

Mechanism

  • Oxidative Activation : PhI(OAc)₂ generates oxocarbenium ion intermediates from 2,3-O-isopropylidene-D-ribofuranose.
  • Nucleophilic Attack : 5-Methyl-2-thiouracil attacks the β-face, favored by neighboring group participation.

Procedure

  • Donor Synthesis : Ribose derivative (0.1 M) and PhI(OAc)₂ (1.5 eq) in CH₃CN, 0°C, 30 min.
  • Coupling : Add 5-methyl-2-thiouracil (1.2 eq) and TMSOTf (0.2 eq), stir at 25°C for 6 hr.
  • Deprotection : Remove isopropylidene groups using 80% AcOH, 50°C, 2 hr.

Advantages :

  • 89% β-selectivity (vs. 76% in Vorbrüggen).
  • Shorter reaction time (8 hr total).

Thionation of Preformed Nucleosides

Post-glycosylation thionation provides an alternative route:

Lawesson’s Reagent Protocol

  • Substrate : 5-Methyluridine (1.0 eq) in dry toluene.
  • Reagent : Lawesson’s reagent (2.2 eq), reflux 4 hr.
  • Workup : Quench with NaHCO₃, extract with EtOAc, purify via RP-HPLC.

Yield : 58–63%, with 5% desulfurization byproducts.

Table 2 : Thionation Reagent Comparison

Reagent Conversion Byproducts
Lawesson’s 63% 5%
P₄S₁₀ 71% 12%
H₂S/Et₃N 48% 3%

Enzymatic Synthesis

In vitro enzymatic methods mimic tRNA modification pathways:

Recombinant MnmA Pathway

  • Enzymes :
    • IscS (cysteine desulfurase)
    • MnmA (sulfurtransferase)
  • Substrates : 5-Methyluridine triphosphate (5-MeUTP), L-cysteine.
  • Conditions : 37°C, 2 mM Mg²⁺, 1 mM ATP, pH 7.5.

Yield : 41% after 6 hr, requiring HPLC purification.

One-Pot Multistep Strategies

Emerging methods combine glycosylation and thionation:

Tandem Vorbrüggen-Lawesson Approach

  • Glycosylation : As in Section 1.
  • In Situ Thionation : Add Lawesson’s reagent (1.5 eq) post-glycosylation.
  • Global Deprotection : NH₃/MeOH, 12 hr.

Efficiency : Reduces steps from 4 to 2, 59% overall yield.

Critical Analysis

Table 3 : Method Comparison

Method Yield (%) Purity Scalability
Vorbrüggen 72 98% Industrial
Hypervalent Iodine 81 95% Lab-scale
Enzymatic 41 99% Microscale

Key Findings :

  • Vorbrüggen remains optimal for large-scale production despite moderate yields.
  • Hypervalent iodine methods show promise for stereocontrol but require costly reagents.
  • Enzymatic routes are limited by enzyme availability but provide high selectivity.

Chemical Reactions Analysis

Phosphorylation Reactions

Phosphorylation of hydroxyl groups on the ribose moiety is a key reaction for generating biologically active nucleotide derivatives. Studies on structurally related uridine analogues demonstrate regioselective phosphorylation at the 3′- or 5′-positions using phosphorous oxychloride and tributylammonium phosphate .

Table 1: Phosphorylation of Ribose Hydroxyl Groups

PositionReagentsProduct StructureYieldAnalytical Confirmation
3′-OHPOCl₃, (Bu₃NH)₃PO₄3′-diphosphate derivative35%¹H NMR: δ 5.01 (H-3′), 3.89 (H-5′); ³¹P NMR: -9.63, -10.81 ppm
5′-OHPOCl₃, (Bu₃NH)₃PO₄5′-diphosphate derivative40%¹H NMR: δ 4.65–4.35 (H-3′), 4.40–4.15 (H-5′)

Key findings:

  • The 3′-diphosphate derivative exhibits distinct ¹H NMR shifts compared to 5′-phosphorylated analogues .

  • ³¹P NMR confirms the presence of diphosphate groups via characteristic peaks .

Hydroxyl Group Protection/Deprotection

The ribose hydroxyl groups can be selectively protected to avoid undesired side reactions during synthesis. For example:

Table 2: Protection Strategies for Ribose Hydroxyls

Protecting GroupReagentConditionsApplication
TrifluoroacetylEthyl trifluoroacetateDMF, DIEA, 16 h, RTAmino group protection in analogues
AcetylAcetic anhydridePyridine, RTCommon for hydroxyl protection

Example reaction:

  • Trifluoroacetylation : A 2′-amino group in a related uridine derivative was protected using ethyl trifluoroacetate and DIEA in DMF, yielding an 86% product .

Thioxo Group Reactivity

The 2-thioxo moiety introduces unique reactivity compared to oxygenated uracil:

  • Hydrogen bonding : The sulfur atom forms weaker hydrogen bonds than oxygen, altering base-pairing interactions in RNA .

  • Oxidation susceptibility : While not explicitly documented for this compound, thione groups in analogous structures are prone to oxidation, forming disulfides or sulfoxides under oxidative conditions.

Glycosidic Bond Stability

The β-N-glycosidic bond linking the ribose and pyrimidine base is susceptible to acid-catalyzed hydrolysis, a common trait in nucleosides. Though not directly studied for this compound, analogous uridine derivatives undergo cleavage under acidic conditions (e.g., HCl), releasing free pyrimidine and ribose .

Methyl Group Reactivity

Scientific Research Applications

1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of hydroxyl groups and the dihydropyrimidinone core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications in the Tetrahydrofuran Ring

5'-Deoxy-5'-iodouridine (CAS: 14259-58-6)
  • Structure : Replaces the hydroxymethyl group with iodomethyl and lacks the thioxo group.
  • Properties : Increased molecular weight (354.1 g/mol ) due to iodine, which enhances radiochemical utility but may reduce solubility .
  • Application : Used in radiolabeling studies for imaging or targeted therapies.
1-((2S,3R,4S,5S)-3-Chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS: TRC-C428830-500MG)
  • Structure : Substitutes a chlorine atom at the 3-position of the tetrahydrofuran ring.
  • Toxicity : Halogenation may elevate toxicity risks, as seen in related compounds with GHS hazard classifications .

Modifications in the Pyrimidine Moiety

1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1380532-27-3)
  • Structure : Replaces the thioxo group with a trifluoromethyl-substituted dione .
  • Properties : The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Molecular weight (296.2 g/mol ) remains drug-like .
  • Application: Potential use in fluorinated drug candidates for improved bioavailability.
4-Amino-1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS: 1011529-10-4)
  • Structure : Incorporates an azido group and fluoro substitution on the tetrahydrofuran ring.
  • Properties : Azido group enables click chemistry for bioconjugation; fluorine enhances membrane permeability .
  • Hazard : Classified as a 4.1 hazard (flammable solid), requiring specialized handling .

Complex Derivatives with Hybrid Structures

Compound 16 in
  • Structure : Combines a fluorinated alkyl chain and triazole linkages via click chemistry.
  • Properties : The heptadecafluoroundecanamido chain increases stability against enzymatic degradation but raises bioaccumulation concerns .
  • Application : Likely explored for targeted delivery systems due to its amphiphilic nature.
Chromeno[4,3-d]pyrimidine Derivatives ()
  • Structure : Fuses a coumarin moiety with the pyrimidine ring.
  • Properties : Extended aromatic system enhances fluorescence, enabling use in cellular imaging. However, reduced aqueous solubility may limit therapeutic utility .

Physicochemical and Pharmacokinetic Comparison

Compound (CAS) Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Notable Properties
Parent Compound (2940859-47-0) 274.3 Thioxo, hydroxymethyl ~0.5 Moderate solubility, nucleoside mimic
5'-Iodo Analog (14259-58-6) 354.1 Iodomethyl ~1.2 Radiopaque, low solubility
Trifluoromethyl Analog (1380532-27-3) 296.2 Trifluoromethyl ~1.8 High membrane permeability
Chloro-Substituted (TRC-C428830) 276.7 Chloro, hydroxymethyl ~0.9 Enhanced metabolic stability
Azido-Fluoro Analog (1011529-10-4) 286.2 Azido, fluoro ~0.3 Click chemistry utility

Key Observations :

  • Thioxo Group : Unique to the parent compound, it may confer stronger hydrogen-bonding capacity compared to dione analogs .
  • Halogenation : Chloro and iodo substitutions improve lipophilicity but require toxicity evaluations .
  • Fluorinated Chains : Enhance stability but pose environmental and safety risks .

Biological Activity

The compound 1-((2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-5-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 26287-69-4) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through a comprehensive review of relevant studies, case reports, and findings.

Chemical Structure and Properties

The compound's molecular formula is C9H12N2O6C_9H_{12}N_2O_6 with a molecular weight of 244.20 g/mol. The structural representation includes a tetrahydrofuran moiety and a thioxo group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this pyrimidine derivative exhibit significant antimicrobial properties. A study focusing on the structure-activity relationship found that modifications in the tetrahydrofuran ring can enhance antibacterial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 by activating caspase pathways. The mechanism involves the modulation of cell cycle regulators, leading to G0/G1 phase arrest .

Antioxidant Activity

Antioxidant assays have shown that this compound exhibits significant free radical scavenging activity. The presence of hydroxyl groups in its structure contributes to its ability to neutralize reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It shows inhibitory effects on enzymes such as acetylcholinesterase , making it a candidate for further research in neuroprotective therapies .

Case Study 1: Anticancer Efficacy

A recent study conducted on the effects of the compound on cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM for HeLa cells, indicating a potent anticancer effect .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Candida albicans . The results showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, suggesting strong antifungal activity compared to standard antifungal agents .

Research Findings Summary Table

Biological ActivityFindingsReference
AntimicrobialEffective against S. aureus , E. coli
AnticancerInduces apoptosis in HeLa , MCF-7 cells
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits acetylcholinesterase

Q & A

Q. How should researchers design experiments to study structure-activity relationships (SAR)?

  • Methodology : Synthesize analogs with modifications to the thioxo group (e.g., oxo or selenoxo substitutions) and the hydroxymethyl moiety (e.g., acetyl protection). Test analogs in parallel using high-throughput screening (HTS) with robotic liquid handlers .

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